![molecular formula C11H16N4O4S B060585 4-Methylbenzyl 4,5-diamino pyrazole sulfate CAS No. 173994-77-9](/img/structure/B60585.png)
4-Methylbenzyl 4,5-diamino pyrazole sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl 4,5-diamino pyrazole sulfate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of organic compounds and has been studied for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl 4,5-diamino pyrazole sulfate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been shown to disrupt the membrane integrity of bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylbenzyl 4,5-diamino pyrazole sulfate has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been shown to inhibit the growth of bacterial strains, making it a potential candidate for the development of antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylbenzyl 4,5-diamino pyrazole sulfate in lab experiments is its relatively simple synthesis method and cost-effectiveness. Additionally, this compound has been shown to have potential applications in various fields, including the development of anticancer and antibacterial agents. However, one of the limitations of using 4-Methylbenzyl 4,5-diamino pyrazole sulfate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylbenzyl 4,5-diamino pyrazole sulfate. One potential direction is the further exploration of its potential applications in the development of anticancer and antibacterial agents. Additionally, future studies could focus on the mechanism of action of this compound, with the goal of developing more effective treatments for cancer and bacterial infections. Finally, future studies could focus on the synthesis of modified versions of 4-Methylbenzyl 4,5-diamino pyrazole sulfate, with the goal of developing compounds with improved solubility and efficacy.
Synthesemethoden
The synthesis of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves the reaction of 4-methylbenzyl hydrazine hydrochloride with 4,5-diamino pyrazole in the presence of sulfuric acid. The resulting product is then treated with sodium sulfate to obtain 4-Methylbenzyl 4,5-diamino pyrazole sulfate. The synthesis method of 4-Methylbenzyl 4,5-diamino pyrazole sulfate is relatively simple and cost-effective, making it a popular choice for organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl 4,5-diamino pyrazole sulfate has various scientific research applications, including its use as a building block for the synthesis of organic compounds. This compound has been studied for its potential use in the development of anticancer agents, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been studied for its potential use in the development of antibacterial agents, as it has been shown to inhibit the growth of various bacterial strains.
Eigenschaften
CAS-Nummer |
173994-77-9 |
---|---|
Produktname |
4-Methylbenzyl 4,5-diamino pyrazole sulfate |
Molekularformel |
C11H16N4O4S |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methyl]pyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C11H14N4.H2O4S/c1-8-2-4-9(5-3-8)7-15-11(13)10(12)6-14-15;1-5(2,3)4/h2-6H,7,12-13H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
DKOOQFYYTJIURT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O |
Synonyme |
4-METHYLBENZYL 4,5-DIAMINO PYRAZOLE SULFATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.